molecular formula C18H18N2O4S2 B119917 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid CAS No. 314042-01-8

2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid

Cat. No. B119917
M. Wt: 390.5 g/mol
InChI Key: ATSWBWHRHAQVFM-UHFFFAOYSA-N
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Description

The compound "2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid" is a chemically synthesized molecule that appears to be related to a class of compounds with potential antiallergic properties and other biological activities. The related compounds synthesized from 3-acetyl-4H- benzopyran-4-one and benzothiopyran-4-one have been examined for their ability to inhibit rat passive cutaneous anaphylaxis, with some showing moderate oral activity .

Synthesis Analysis

The synthesis of related compounds involves the conversion of 3-acetyl-4H- benzopyran-4-one and benzothiopyran-4-one into 2-carboxylic acids of the title ring systems . Another related synthesis pathway includes the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with carbocyclic and heterocyclic 1,3-diketones to afford various substituted derivatives, including pyranones and pyrimidinones . The preparation of thieno[2,3-c]pyran-3-ones and their reactivity in Diels–Alder reactions with alkynes to form benzothiophenes is also relevant .

Molecular Structure Analysis

The molecular structure of a similar compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, has been investigated using single-crystal X-ray diffraction analysis. The molecule exists as an endo isomer and the crystal as a racemate of two enantiomeric endo stereomers . Quantum-chemical calculations have been used to support the X-ray diffraction data .

Chemical Reactions Analysis

The related compounds have been tested for their antiallergic properties, with some showing the ability to inhibit anaphylactic activities . The Diels–Alder reactivity of thieno[2,3-c]pyran-3-ones with alkynes to form benzothiophenes has been documented, with the reactions exhibiting varying degrees of regioselectivity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid" are not detailed in the provided papers, the properties of related compounds can be inferred. The stability of thieno[2,3-c]pyran-3-ones and their ability to undergo Diels–Alder reactions suggest that they have significant thermal stability and reactivity . The crystallographic analysis of a similar compound provides insight into its stereochemistry and solid-state structure .

Scientific Research Applications

Synthesis and Derivative Formation

  • The interaction of 2-amino-5,5-dimethyl-3-ethoxycarbonylthieno[2,3-c]pyran with benzoylisothiocyanate results in the formation of ureido derivatives, which are further treated to form new condensed tetracyclic compounds containing thienopyrimidine fragments (Oganisyan et al., 2001).
  • Synthesis of tetrasubstituted thiophenes through a one-pot multicomponent protocol involves the reaction of specific pyran compounds, leading to the creation of structurally unique thiophene derivatives (Sahu et al., 2015).

Chemical Reactions and Transformations

  • Methyl 2-benzoylamino-3-dimethylaminopropenoate undergoes reactions with various carbocyclic and heterocyclic compounds, leading to the synthesis of various derivatives of tetrahydro-2H-1-benzopyran-2-one, among others (Ornik et al., 1990).
  • The one-pot synthesis of 2-amino-4H-pyrans is reported, demonstrating the chemical versatility and potential application in synthesizing biologically active compounds (Zonouzi et al., 2006).

Bioactive Properties and Potential Applications

  • Certain ethyl or methyl-substituted pyran compounds exhibit strong local anesthetic activity, as well as moderate analgesic, antiinflammatory, and antiarrhythmic activities, indicating their potential application in medical and pharmaceutical research (Mosti et al., 1994).
  • The synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines has been achieved, suggesting potential applications in the development of new compounds with diverse bioactive properties (Paronikyan et al., 2016).

X-ray Diffraction and Quantum-Chemical Analysis

  • The structure of related compounds, like 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, has been investigated using X-ray diffraction and quantum-chemical calculations, contributing to the understanding of the molecular structure and behavior of these compounds (Kovalskyi et al., 2011).

properties

IUPAC Name

2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-18(2)8-11-12(9-24-18)26-15(13(11)16(22)23)20-17(25)19-14(21)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,22,23)(H2,19,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSWBWHRHAQVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C(=O)O)NC(=S)NC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360013
Record name CID-1067700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid

CAS RN

314042-01-8
Record name CID-1067700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 2
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 4
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 6
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid

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